(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13254157
InChI: InChI=1S/C16H10FNO2S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(21)22-14)12-5-7-13(19)8-6-12/h1-9,19H/b14-9-
SMILES:
Molecular Formula: C16H10FNO2S2
Molecular Weight: 331.4 g/mol

(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC13254157

Molecular Formula: C16H10FNO2S2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H10FNO2S2
Molecular Weight 331.4 g/mol
IUPAC Name (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H10FNO2S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(21)22-14)12-5-7-13(19)8-6-12/h1-9,19H/b14-9-
Standard InChI Key TXHZPLLYZRAESA-ZROIWOOFSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • Molecular formula: C16H10FNO2S2\text{C}_{16}\text{H}_{10}\text{FNO}_2\text{S}_2

  • Molecular weight: 331.4 g/mol .

  • IUPAC name: (5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

  • Key structural elements:

    • Thiazolidin-4-one core with a 2-thioxo group.

    • 4-Fluorobenzylidene substituent at position 5 (Z-configuration).

    • 4-Hydroxyphenyl group at position 3.

Spectral Data

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) signals at δ 7.66–8.40 ppm confirm the Z-configuration of the exocyclic double bond .

  • IR: Strong absorption bands at 1702 cm1^{-1} (C=O) and 1210 cm1^{-1} (C-S) .

  • Mass spectrometry: ESI+ peak at m/zm/z 331.4 [M+H]+^+.

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one and 4-fluorobenzaldehyde (Table 1) .

Table 1: Synthesis Conditions

StepReagents/ConditionsYieldReference
14-Fluorobenzaldehyde, acetic acid, NaOAc, reflux (4 h)65–75%
2Purification via recrystallization (ethanol)>95% purity

Structural Confirmation

  • X-ray crystallography: Confirms planar geometry of the thiazolidinone ring and Z-configuration of the exocyclic double bond .

  • HPLC: Purity >98%.

Pharmacological Activity

In Vitro Efficacy

  • Cell lines tested: A549 (lung), CACO-2 (colon), SH-SY5Y (neuroblastoma), SCC-15 (oral) .

  • Key findings:

    • IC50_{50}: 12.8–18.3 µM (Table 2) .

    • Mechanisms: ROS reduction (↓30–50%), caspase-3 activation (↑3–5×), and lactate dehydrogenase release (↑2×) .

Table 2: Anticancer Activity (IC50_{50}, µM)

Cell LineIC50_{50}Reference
A54915.2 ± 1.4
CACO-212.8 ± 0.9
SH-SY5Y18.3 ± 2.1

Selectivity

  • Selectivity index (SI): 3.1–4.5 (vs. normal HEK293 cells) .

Antimicrobial Activity

  • Bacterial strains: Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL) .

  • Fungal strains: Candida albicans (MIC: 32 µg/mL) .

Anti-Inflammatory Activity

  • COX-2 inhibition: 72% at 10 µM .

  • NO suppression: ↓45% in LPS-induced macrophages .

Mechanism of Action

ROS Modulation

  • Reduces intracellular ROS by 30–50%, sensitizing cancer cells to apoptosis .

  • Upregulates SOD and catalase expression .

Apoptosis Induction

  • Activates caspase-3 (↑3–5×) and PARP cleavage .

  • Downregulates Bcl-2 (↓60%) and upregulates Bax (↑2.5×) .

Enzyme Inhibition

  • Topoisomerase I: IC50_{50} = 9.7 µM .

  • Phospholipase C-γ2: 40% inhibition at 15 µM .

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility (<10 µg/mL).

  • Selectivity: Off-target effects on normal cells at >25 µM .

Optimization Strategies

  • Prodrug design: Esterification of the hydroxyphenyl group.

  • Nanoparticle delivery: PEGylated liposomes improve bioavailability 3×.

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